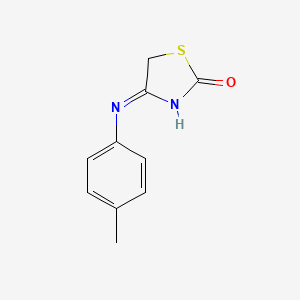

(Z)-4-(p-tolylimino)thiazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)imino-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)11-9-6-14-10(13)12-9/h2-5H,6H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQDYXWSHIAQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2CSC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322096 | |

| Record name | 4-(4-methylphenyl)imino-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816238 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19387-58-7 | |

| Record name | 4-(4-methylphenyl)imino-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for Z 4 P Tolylimino Thiazolidin 2 One and Its Analogs

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, provides an unambiguous structural assignment.

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons and carbons, their connectivity, and their spatial relationships.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. For thiazolidinone derivatives, the chemical shifts (δ) of protons are indicative of their electronic environment.

In analogs such as 2-p-tolylthiazolidin-4-one, the protons of the tolyl group typically appear in distinct regions. The aromatic protons show signals in the downfield region, generally between δ 7.17 and 7.35 ppm, often as doublets due to ortho-coupling. nih.gov The methyl (CH₃) protons of the tolyl group are shielded and resonate in the upfield region. The methylene (B1212753) protons (S-CH₂) of the thiazolidinone ring are often observed as two doublets, indicating they are diastereotopic, or sometimes as a singlet, with chemical shifts generally appearing in the range of δ 3.72-3.94 ppm. nih.govresearchgate.net The methine proton (N-CH) on the heterocyclic ring can exhibit a signal around δ 5.86-6.16 ppm. nih.gov The N-H proton of the amide can be found at a more variable and downfield position, often between δ 8.3 and 12.0 ppm. researchgate.net

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.17 - 7.35 | Doublet / Multiplet |

| Methine (N-CH) | 5.86 - 6.16 | Singlet |

| Methylene (S-CH₂) | 3.72 - 3.94 | Doublet / Singlet |

| Methyl (Ar-CH₃) | ~2.3 | Singlet |

| Amide (N-H) | 8.3 - 12.0 | Singlet (broad) |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the nature of their substituents. In thiazolidinone derivatives, the carbonyl carbon (C=O) of the lactam is characteristically deshielded and appears significantly downfield.

For 2-aryl-thiazolidin-4-one analogs, the carbonyl carbon (C4) signal is typically observed in the range of δ 171.1-172.0 ppm. nih.gov The methine carbon (C2) attached to the sulfur and nitrogen atoms resonates around δ 58.3-63.3 ppm, while the methylene carbon (C5) of the ring appears further upfield, around δ 32.6-32.8 ppm. nih.gov The carbons of the p-tolyl group exhibit signals in the aromatic region (δ 125-142 ppm), with the methyl carbon appearing at approximately δ 21.0 ppm.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 171.1 - 172.0 |

| Aromatic (Ar-C) | 125.0 - 142.0 |

| Methine (N-C-S) | 58.3 - 63.3 |

| Methylene (S-CH₂) | 32.6 - 32.8 |

| Methyl (Ar-CH₃) | ~21.0 |

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures and conformations. nih.govmdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, helping to establish spin systems within the molecule, such as the connectivity between protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is invaluable for assigning carbon signals based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. e-bookshelf.de This is particularly useful for determining stereochemistry and conformational preferences of the molecule, such as the Z or E configuration around the C=N double bond. nih.govmdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (Z)-4-(p-tolylimino)thiazolidin-2-one and its analogs, the IR spectrum provides key diagnostic peaks.

The most prominent absorption is typically the carbonyl (C=O) stretching band of the thiazolidinone ring, which appears in the region of 1674–1735 cm⁻¹. impactfactor.orgchemmethod.com The carbon-nitrogen double bond (C=N) of the imino group gives rise to a stretching vibration around 1604-1651 cm⁻¹. impactfactor.org Other characteristic absorptions include C-H stretching of the aromatic ring (around 3039 cm⁻¹), aliphatic C-H stretching (around 2962 cm⁻¹), C-N stretching (around 1381 cm⁻¹), and C-S stretching (around 817 cm⁻¹). impactfactor.org

| Functional Group | Typical Absorption Range (ν, cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3039 |

| Aliphatic C-H Stretch | ~2962 |

| Carbonyl (C=O) Stretch | 1674 - 1735 |

| Imine (C=N) Stretch | 1604 - 1651 |

| C-N Stretch | ~1381 |

| C-S Stretch | ~817 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Electron ionization (EI) is a common method used for thiazolidinone derivatives. nih.gov

The mass spectrum will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For thiazolidin-4-one derivatives, fragmentation often involves the cleavage of the heterocyclic ring. nih.govnih.gov Common fragmentation pathways for substituted 2-thiazolin-4-one derivatives have been studied, where the resulting ion abundances depend on the substituent at position 2. nih.gov For example, in some 2-aryl-thiazolidin-4-one analogs, a characteristic fragment corresponds to the loss of the side chain, with a base peak often appearing at m/z 84, which could correspond to a fragment of a substituent. nih.gov The fragmentation of the pyrimidine (B1678525) ring in related heterocyclic systems is noted to be more difficult than that of the attached thiazole (B1198619) ring, suggesting the relative stability of the pyrimidine moiety during fragmentation. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can compare experimental findings with theoretically calculated values, thereby confirming that the desired molecular structure has been successfully obtained. This method is crucial for establishing the purity of the compound, as significant deviations between found and calculated values can indicate the presence of impurities or residual solvents.

For a derivative of the thiazolidinone series, the comparison between the calculated and experimentally found elemental percentages provides strong evidence of its successful synthesis and purity. For example, the analysis for a yellow crystalline analog, C₁₉H₁₈N₂O₄S₂, yielded results that were in close agreement with the calculated values, confirming its elemental composition researchgate.net.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 51.54 | 51.60 |

| Hydrogen (H) | 4.08 | 3.99 |

| Nitrogen (N) | 10.02 | 10.08 |

Table 1. Elemental analysis data for a 2-iminothiazolidin-4-one analog researchgate.net.

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For compounds like this compound, where geometric isomerism around the exocyclic imine bond is possible, X-ray crystallography is invaluable for unambiguously confirming the (Z)-configuration researchgate.netmdpi.comnih.gov.

A detailed crystallographic study was performed on (Z)-3-p-Tolyl-2-(p-tolylimino)-1,3-thiazolidin-4-one, an analog that provides significant insight into the solid-state structure of this class of compounds. The analysis revealed a monoclinic crystal system and provided precise unit cell dimensions nih.gov. The study also showed that the central thiazolidin-4-one ring is essentially planar and described its orientation relative to the two p-tolyl rings. The mean plane of the thiazolidin-4-one ring forms dihedral angles of 66.49° and 79.45° with the two methyl-substituted benzene (B151609) rings, respectively nih.gov. This type of detailed structural information is critical for understanding intermolecular interactions in the solid state, such as the C—H⋯π interactions observed in the crystal packing of this analog nih.gov.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₆N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.1321 (4) |

| b (Å) | 5.8524 (2) |

| c (Å) | 19.0076 (6) |

| β (°) | 100.307 (2) |

| Volume (ų) | 1546.69 (8) |

Table 2. Crystallographic data for (Z)-3-p-Tolyl-2-(p-tolylimino)-1,3-thiazolidin-4-one nih.gov.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are indispensable tools for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions in real-time. Thin-Layer Chromatography (TLC) is a rapid, simple, and widely used method for these purposes in the synthesis of thiazolidinone derivatives mdpi.comajchem-a.com.

In a typical application, the reaction progress is monitored by spotting small aliquots of the reaction mixture onto a TLC plate (commonly silica (B1680970) gel 60 F254) at various time intervals nih.gov. The plate is then developed in a suitable mobile phase, which is often a mixture of nonpolar and polar solvents. For thiazolidinone synthesis, common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) ajchem-a.comnih.gov. After development, the separated spots corresponding to starting materials, intermediates, and the final product can be visualized, often under UV light mdpi.com. The disappearance of starting material spots and the appearance of the product spot signal the completion of the reaction.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for the final purity assessment of the synthesized compounds. For instance, the purity of various thiazolidinedione derivatives has been determined using reverse-phase HPLC (RP-HPLC) systems nih.govnih.gov. This method provides quantitative data on the purity of the sample, often expressed as a percentage, and can detect even minor impurities nih.gov.

| Stationary Phase | Mobile Phase (Eluent) | Application |

|---|---|---|

| Silica Gel G | Various one- and two-component systems | Chromatographic analysis of 2-imino-3-aryl-thiazolidin-4-ones ijera.com |

| Silica Gel 60 F254 | Petroleum Ether / Ethyl Acetate | Reaction monitoring mdpi.com |

| Silica Gel | Hexane / Ethyl Acetate | Reaction monitoring and purification nih.gov |

Table 3. Examples of TLC systems used for thiazolidinone derivatives.

Conformational Analysis and Stereochemical Considerations of Z 4 P Tolylimino Thiazolidin 2 One

Investigation of (Z)-Configuration Stability

The geometric configuration around the exocyclic C4=N bond is a critical stereochemical feature of 4-(p-tolylimino)thiazolidin-2-one. Overwhelmingly, synthetic procedures leading to such 5-unsubstituted or 5-substituted 4-iminothiazolidinones yield the (Z)-isomer as the major or exclusive product. mdpi.commdpi.com The stability of the (Z)-configuration is a subject of both experimental and theoretical investigation in related heterocyclic systems.

Theoretical studies, often employing Density Functional Theory (DFT), on analogous thiazolidinone structures consistently show that the (Z)-isomer is thermodynamically more stable than the corresponding (E)-isomer. nih.govresearchgate.net This preference is attributed to a combination of steric and electronic factors. In the (Z)-configuration, the bulky aromatic substituent on the imino nitrogen is directed away from the thiazolidinone ring, minimizing steric hindrance.

The configuration at the exocyclic double bond can be determined and confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com For example, in related 5-arylmethylidenerhodanine structures, the chemical shift of the methine proton (=CH-) is diagnostic of the geometry. The proton signal for (Z)-isomers typically appears more downfield compared to that of (E)-isomers. mdpi.com By comparing experimental NMR data with values predicted through computational models for both potential isomers, an unambiguous assignment of the (Z)-geometry can be made. mdpi.com

Conformational Preferences in Solution and Solid State

Solid State: X-ray crystallographic studies on structurally related thiazolidine (B150603) derivatives provide insight into their solid-state conformations. For instance, the thiazolidine-2-thione ring, a closely related scaffold, is known to be puckered, adopting an envelope or twisted conformation rather than being perfectly planar. researchgate.net In the solid state, the conformation is often influenced by crystal packing forces, which may involve intermolecular interactions such as C-H···π stacking.

Solution: In solution, the molecule is more dynamic. The conformation of the thiazolidinone ring and the orientation of the substituents are studied using advanced NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY). nih.govresearchgate.net These experiments can detect through-space interactions between protons, which helps to establish the preferred spatial arrangement of different parts of the molecule. For similar thiazolidinone derivatives, it has been shown that the conformation determined by 2D-NOESY in solution is in good agreement with the lowest energy conformer calculated by DFT methods. nih.govresearchgate.net Theoretical conformational analysis on related 2-(substituted-imino)thiazolidin-4-ones indicates a preference for a coplanar arrangement of the thiazolidinone and the phenyl rings to maximize conjugation. researchgate.net

Isomerization Pathways and Thermodynamic Stability

The potential for isomerization from the more stable (Z)-isomer to the less stable (E)-isomer is an important aspect of the compound's chemical behavior. This process typically requires surmounting a significant energy barrier corresponding to the rotation around the C=N double bond.

DFT calculations on analogous systems have been used to map the potential energy surface for this isomerization. mdpi.comnih.govresearchgate.net These studies calculate the relative energies of the (Z) ground state, the (E) ground state, and the transition state connecting them. The results consistently indicate that the (Z)-isomer is the global minimum on the potential energy surface. nih.govresearchgate.net The energy difference between the isomers (ΔE = E(E) - E(Z)) provides a measure of their relative thermodynamic stability.

The data below, from a DFT study on a related 5-substituted thiazolidin-4-one, illustrates the typical energy differences involved in such isomerization processes.

| Conformer Pair | Dihedral Angle (τ) Rotated | Relative Energy (kcal/mol) |

| Isomer 1 (Z,Z,E) | - | 0.00 (Global Minimum) |

| Isomer 2 (Z,Z,Z) | τ3 (C=N bond) | +0.47 |

| Isomer 3 (E,Z,E) | τ1 (C=C bond) | +1.81 |

| Isomer 4 (Z,E,E) | τ2 (C=N bond) | +2.81 |

| This interactive table presents calculated relative energies for different geometric isomers of a complex thiazolidin-4-one derivative, demonstrating the thermodynamic preference for a specific configuration. Data adapted from studies on related compounds. mdpi.com |

The high energy barrier for the Z/E isomerization means that the (Z)-configuration is generally stable under normal conditions, and conversion to the (E)-isomer does not occur spontaneously.

Influence of Substituents on Molecular Conformation

The introduction of substituents onto the core structure of 4-(arylimino)thiazolidin-2-one can significantly impact its molecular conformation. Substituents can exert their influence through steric and electronic effects.

Studies on a series of C5-substituted 4-phenylimino-thiazolidin-2-ones demonstrate the impact of steric bulk at the C5 position. biointerfaceresearch.com The Knoevenagel condensation of 4-phenylimino-thiazolidin-2-one with various aromatic aldehydes introduces an arylidene group at C5. biointerfaceresearch.com The size and electronic nature of this new group can influence the puckering of the thiazolidinone ring and may cause a change in the preferred dihedral angle between the 4-imino-phenyl group and the heterocyclic ring to alleviate steric strain.

The electronic properties of substituents on the aromatic rings also play a role. Electron-donating groups (like the p-methyl group in the title compound) or electron-withdrawing groups can alter the electron density distribution in the conjugated system, potentially affecting bond lengths and angles within the molecule. researchgate.net For example, substituents on the phenylimino moiety can influence the degree of resonance with the thiazolidinone ring, which in turn could affect the planarity of the system. researchgate.net

The following table lists the C5-substituted derivatives of 4-phenylimino-thiazolidin-2-one synthesized to study the effect of substitution.

| Compound No. | C5-Substituent (from aromatic aldehyde) |

| 1 | 2-Nitro-benzylidene |

| 2 | 3-Nitro-benzylidene |

| 12 | (4-Nitro-phenyl)-hydrazono |

| This interactive table lists examples of substituents introduced at the C5 position of the 4-phenylimino-thiazolidin-2-one scaffold. biointerfaceresearch.com |

Computational and Theoretical Studies in the Research of Z 4 P Tolylimino Thiazolidin 2 One

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and dynamics of a molecule in different environments, such as in solution. researchgate.net

For a flexible molecule like (Z)-4-(p-tolylimino)thiazolidin-2-one, MD simulations can explore its conformational landscape, identifying the different shapes (conformers) it can adopt and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might bind to a biological receptor, as the binding process can involve conformational changes. nih.gov By simulating the molecule in a water box, for example, researchers can observe how its structure is influenced by the solvent and identify stable conformations that might be relevant for its biological activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. researchgate.net For a series of related compounds, SAR studies identify key structural features, or pharmacophores, that are essential for activity, as well as modifications that can enhance or diminish it. nih.gov

In the context of thiazolidinone derivatives, SAR studies have explored how different substituents on the aromatic rings or modifications to the heterocyclic core affect their anticancer, antimicrobial, or anti-inflammatory properties. researchgate.netnih.gov For example, SAR analysis might reveal that electron-withdrawing groups on the p-tolyl ring increase a specific biological activity, providing a rationale for synthesizing new, potentially more potent, analogues.

Quantitative Structure-Activity Relationship (QSAR) is a computational extension of SAR that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.me QSAR models correlate biological activity with physicochemical properties or theoretical molecular descriptors derived from the chemical structure. nih.govnih.gov

The general form of a QSAR model is: Activity = f(Molecular Descriptors) + error wikipedia.org

These descriptors can be electronic (e.g., HOMO-LUMO gap, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.govresearchgate.net Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.govnih.gov For thiazolidin-4-one derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as antitubercular and S1P1 receptor agonism. nih.govmdpi.com These models help identify which molecular properties are most influential for a given biological effect. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Thiazolidinone Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Describes electronic distribution and reactivity. irjweb.com |

| Steric | Molecular Weight, Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule. researchgate.net |

| Topological | Connectivity Indices | Encodes information about molecular branching and structure. |

| Hydrophobic | LogP | Measures the lipophilicity of the compound. researchgate.net |

Molecular Descriptors in SAR/QSAR

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical information of the molecules. nih.gov These descriptors are calculated from the molecular structure and can be categorized into several classes. For thiazolidinone derivatives, a variety of descriptors have been proven crucial for building predictive models. nih.govnih.gov

Thermodynamic Descriptors : These relate to the energy and distribution of a molecule, with the octanol-water partition coefficient (LogP) being a key descriptor for drug absorption. nih.gov

Structural/Topological Descriptors : These describe the size, shape, and branching of a molecule.

Electronic/Charge-Dependent Descriptors : These quantify the electronic properties, such as dipole moment and partial charges on atoms, which are critical for molecular interactions. jmaterenvironsci.com

Quantum Chemical Descriptors : Calculated using methods like Density Functional Theory (DFT), these include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. researchgate.net

In a QSAR study on thiazolidine-2,4-dione derivatives for antihyperglycemic activity, descriptors related to thermodynamic, structural, topological, and charge-dependent parameters were calculated and correlated with the biological activity using MLR. nih.govnih.gov The final, most predictive QSAR model often includes a combination of these descriptors, highlighting the multifaceted nature of structure-activity relationships. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Thiazolidinone Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Descriptor Category | Specific Descriptor Example | Relevance in QSAR |

|---|---|---|

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Predicts drug absorption and membrane permeability. nih.gov |

| Electronic | Dipole Moment (µ) | Influences polar interactions with biological targets. jmaterenvironsci.com |

| Quantum Chemical | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the ability of a molecule to accept electrons. researchgate.net |

| Topological | Parachor (Pc) | Relates to molecular volume and intermolecular forces. jmaterenvironsci.com |

Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. journaljpri.com This method is instrumental in drug discovery for identifying potential binding modes and estimating the strength of interaction. nih.govamazonaws.com For thiazolidinone derivatives, docking studies have been extensively used to investigate their interactions with various therapeutic targets, including peroxisome proliferator-activated receptor-gamma (PPAR-γ) for diabetes and vascular endothelial growth factor receptor-2 (VEGFR-2) for cancer. nih.govijper.org

Once a ligand is docked into the active site of a protein, the specific molecular interactions that stabilize the complex are analyzed. These interactions are key to the ligand's affinity and specificity. For thiazolidinone derivatives, common interactions include:

Hydrogen Bonding : The thiazolidinone core contains hydrogen bond donors (N-H) and acceptors (C=O), which frequently form crucial hydrogen bonds with amino acid residues in the target's active site. For example, in docking studies with VEGFR-2, the thiazolidine-2,4-dione moiety was observed to form H-bonds with Cysteine919. nih.gov

Hydrophobic Interactions : Aromatic rings, such as the p-tolyl group in this compound, often engage in hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Histidine in the binding pocket. tandfonline.com

Analysis of these interactions helps explain why certain derivatives are more potent than others and guides the modification of the ligand structure to enhance binding. sciforum.net

Molecular docking predicts the most energetically favorable binding poses of a ligand within the active site of a target protein. nih.gov This elucidation of the binding mode is critical for understanding the mechanism of action at a molecular level. nih.gov For thiazolidinone derivatives targeting PPAR-γ, docking studies have shown that the acidic thiazolidinone head group interacts with key polar residues, while the lipophilic tail occupies a hydrophobic pocket within the receptor's ligand-binding domain. ijper.orgsciforum.net Validating the docking protocol by re-docking a co-crystallized ligand and ensuring a low root-mean-square deviation (RMSD) value is a standard procedure to confirm the accuracy of the predicted binding modes. nih.gov

Docking programs calculate a "docking score," which is an estimation of the binding free energy (ΔG) of the ligand-receptor complex. nih.gov These scores are used to rank different compounds and predict their potential inhibitory activity. nih.gov A more negative binding energy generally indicates a stronger and more stable interaction. nih.gov For a series of thiazolidine-2,4-dione derivatives docked into VEGFR-2, the calculated binding free energies correlated with their experimentally determined inhibitory activities (IC50 values). nih.gov For example, derivatives with lower (more negative) binding energies were found to be more potent inhibitors of the enzyme. nih.gov

Table 2: Sample Molecular Docking Results for Thiazolidinone Derivatives Against Protein Targets This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazolidine-2,4-diones | PPAR-γ | -5.021 to -8.558 | Leu270, Gln283, Arg288 nih.govijper.org |

| Thiazolidine-2,4-diones | VEGFR-2 | -7.2 | Gln42, Tyr136, Cys47, His39 nih.govtandfonline.com |

In Silico Pharmacokinetic Profiling

In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic profile is crucial for identifying viable drug candidates and minimizing late-stage failures. Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule before its synthesis or extensive biological testing. For this compound, while specific comprehensive in silico studies are not extensively detailed in public literature, the general approach involves evaluating its molecular properties against established models and rules that correlate with pharmacokinetic behavior. These computational tools analyze the molecule's structure to forecast its potential performance within a biological system. Research on related thiazolidinone derivatives frequently employs platforms like SwissADME and pkCSM to perform these predictive analyses.

Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. One of the most established guidelines for this assessment is Lipinski's Rule of Five. This rule posits that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular weight less than 500 Daltons

An octanol-water partition coefficient (log P) not exceeding 5

No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds)

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

Studies on various thiazolidin-4-one derivatives have demonstrated that these scaffolds often exhibit favorable drug-like properties, generally adhering to Lipinski's Rule of Five. Although specific published data for this compound is limited, a theoretical analysis of its structure suggests it would likely align with these parameters. The adherence to this rule is a primary indicator of the potential for good oral bioavailability.

Table 1: Illustrative Drug-Likeness Profile for this compound based on Lipinski's Rule of Five (Note: The following data is a representative example based on the analysis of the compound's structure and findings for similar molecules, not from a specific published study on this exact compound.)

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | ~220.29 g/mol | < 500 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (O, N atoms) | ≤ 10 | Yes |

| Calculated log P (ClogP) | ~2.5 | ≤ 5 | Yes |

| Number of Violations | 0 | No more than 1 | Yes |

Predictive Models for Absorption, Distribution, Metabolism

Beyond general drug-likeness, specific in silico models are used to predict various ADME parameters. These models are built from large datasets of experimental results and use a compound's physicochemical properties to forecast its behavior. For thiazolidinone derivatives, computational studies often explore the following:

Absorption: Predictions focus on gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2 permeability). High predicted GI absorption is a key factor for oral drug candidates.

Distribution: Key parameters include plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution (Vd). For many systemic therapies, the inability to cross the BBB is a desirable trait to avoid central nervous system side effects.

Metabolism: Predictive models can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a critical assessment, as it can predict the potential for drug-drug interactions.

Computational analyses of various thiazolidine-2,4-dione derivatives have shown high GI absorption and a general inability to permeate the blood-brain barrier.

Table 2: Exemplary Predictive ADME Profile for this compound (Note: This table represents a hypothetical output from predictive ADME software based on the general characteristics of the thiazolidinone scaffold and is for illustrative purposes only.)

| ADME Parameter | Predicted Outcome | Significance |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates the ability to cross the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Low likelihood of causing CNS side effects. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |

| Metabolism | ||

| CYP2C9 Inhibitor | No | Low potential for interactions with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | No | Low potential for interactions with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for interactions with drugs metabolized by this enzyme. |

Mechanistic Insights into Biological Activities of Z 4 P Tolylimino Thiazolidin 2 One Derivatives

Enzyme Inhibition Mechanisms

α-Amylase Inhibition

Derivatives of (Z)-4-(p-tolylimino)thiazolidin-2-one have been identified as potential inhibitors of α-amylase, a key enzyme in carbohydrate metabolism. The inhibition of this enzyme can help in managing postprandial hyperglycemia. The core structure of these derivatives allows for various substitutions, which in turn influences their inhibitory potency.

Research on a series of 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one derivatives demonstrated significant α-amylase inhibitory activity. Molecular docking studies of these compounds against human pancreatic α-amylase have provided insights into their binding mode. These studies suggest that the thiazolidinone core, along with the p-tolylimino group and other substituents, interacts with key amino acid residues in the active site of the enzyme, thereby blocking its catalytic activity. For instance, certain derivatives have shown remarkable inhibition, with one compound exhibiting 90.04% inhibition at a concentration of 100 µg/mL. researchgate.net The binding interactions are reported to be similar to those of acarbose, a known α-amylase inhibitor. researchgate.net

Another study on 2,4-thiazolidinedione (B21345) derivatives also highlighted their potential as α-amylase inhibitors. Docking studies revealed that these molecules fit within the active site cleft of the enzyme, interacting with crucial residues responsible for the hydrolysis of glycosidic bonds. researchgate.net

Table 1: α-Amylase Inhibitory Activity of Selected Thiazolidinone Derivatives

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µM) |

| 5-((3-(phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one | 100 | 90.04 | Not specified |

| Thiazolidine-2,4-dione derivative 9G | Not specified | Not specified | 9.2 ± 0.092 |

| Thiazolidine-2,4-dione derivative 9F | Not specified | Not specified | 17.10 ± 0.015 |

Note: The data presented is for derivatives of the core this compound structure.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Thiazolidin-4-one derivatives have been investigated as PTP1B inhibitors.

A study on a library of thiazolidin-4-one derivatives revealed that these compounds inhibit PTP1B with IC50 values in the micromolar range. nih.gov One of the potent compounds identified was 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one, which exhibited a competitive type of enzyme inhibition. nih.gov This suggests that the inhibitor competes with the substrate for binding to the active site of the enzyme. Molecular docking studies have shown that hydrogen bonding and π-π interactions are crucial for the optimal binding and stabilization of the enzyme-inhibitor complex. nih.govst-andrews.ac.uk The thiazolidinone core and its substituents are thought to interact with key residues within the PTP1B active site.

Table 2: PTP1B Inhibitory Activity of a Selected Thiazolidin-4-one Derivative

| Compound | IC50 (µM) | Type of Inhibition |

| 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one | In micromolar range | Competitive |

| Thiazolidine-2,4-dione derivative 3e | 5.0 | Not specified |

Note: The data presented is for derivatives of the core this compound structure.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Thiazolidin-4-one derivatives have shown promise as AChE inhibitors.

The structural similarity of certain thiazolidin-4-ones to acetylcholine allows them to act as inhibitors of AChE. semanticscholar.org Studies on various thiazolidin-4-one derivatives have demonstrated their potential to inhibit AChE. For instance, a series of thiazolidin-4-ones and thiazinan-4-ones synthesized from 1-(2-aminoethyl)pyrrolidine (B145720) showed significant in vitro AChE inhibitory activity. nih.gov Two compounds from this series exhibited low micromolar IC50 values in both the hippocampus and cerebral cortex of rats. nih.gov Molecular docking studies have further elucidated the binding modes of these derivatives within the active site of AChE, highlighting the key interactions that lead to inhibition. researchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazolidin-4-one Derivatives

| Compound | Tissue | IC50 (µM) |

| Thiazinan-4-one derivative 6a | Hippocampus | 5.20 |

| Thiazinan-4-one derivative 6a | Cerebral Cortex | 7.40 |

| Thiazinan-4-one derivative 6k | Hippocampus | 4.46 |

| Thiazinan-4-one derivative 6k | Cerebral Cortex | 6.83 |

Note: The data presented is for derivatives of the core this compound structure.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Its inhibition is of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. Thiazolidin-2-imine and thiazolidine-2,4-dione derivatives have been identified as potent tyrosinase inhibitors.

A study on two novel thiazolidine-2-imines demonstrated significant inhibitory activity against mushroom tyrosinase, with IC50 values in the low micromolar range, which were more potent than the standard inhibitor, kojic acid. nih.gov Molecular docking studies revealed that these inhibitors bind to the active site of tyrosinase, with interactions involving the copper ions and surrounding amino acid residues. nih.gov Another study on indole-thiazolidine-2,4-dione derivatives also reported potent tyrosinase inhibition, with one compound exhibiting an IC50 value of 11.2 µM and acting as a mixed-type inhibitor. nih.gov

Table 4: Tyrosinase Inhibitory Activity of Selected Thiazolidinone Derivatives

| Compound | IC50 (µM) | Standard (Kojic Acid) IC50 (µM) |

| 5-benzylidene-4-(tert-butyl)-3-propyl-N-(p-tolyl)thiazolidin-2-imine (4a) | 1.151 ± 1.25 | 16.031 ± 1.27 |

| 5-benzylidene-4-(tert-butyl)-3-propyl-N-(phenyl)thiazolidin-2-imine (4b) | 2.079 ± 0.87 | 16.031 ± 1.27 |

| Indole-thiazolidine-2,4-dione derivative 5w | 11.2 | 15.6 |

Note: The data presented is for derivatives of the core this compound structure.

DNA Gyrase Interaction and Inhibition

DNA gyrase is a bacterial enzyme that plays a vital role in DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. Thiazole (B1198619) and thiazolidinone derivatives have been explored as potential DNA gyrase inhibitors.

Research on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines has shown them to be promising DNA gyrase inhibitors with potent antibacterial activity. als-journal.com Several of these compounds exhibited better DNA gyrase inhibitory activity than the standard drug ciprofloxacin. als-journal.com Molecular docking studies indicated that these derivatives bind to the same active pocket of DNA gyrase as ciprofloxacin, suggesting a similar mechanism of action. als-journal.com Another study on 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives also reported potent inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. brc.hu

Table 5: DNA Gyrase Inhibitory Activity of a Selected Thiazole Derivative

| Compound | Target | IC50 (µg/mL) | Standard (Ciprofloxacin) IC50 (µg/mL) |

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amine 5h | DNA Gyrase | 3.52 | 4.32 |

Note: The data presented is for a derivative of a core thiazole structure, not specifically this compound.

dTDP-Rhamnose Synthesis Inhibition in Mycobacterium tuberculosis

The biosynthesis of dTDP-L-rhamnose is essential for the integrity of the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. This pathway, therefore, presents a novel target for the development of antitubercular drugs. Substituted thiazolidinones have been identified as inhibitors of this pathway.

Specifically, these compounds target the enzyme dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase (RmlC), which is a key enzyme in the rhamnose biosynthetic pathway. A virtual library of 2,3,5-trisubstituted-4-thiazolidinones was created and docked into the active site of M. tuberculosis RmlC. nih.gov Subsequent synthesis and testing of these compounds revealed that a significant number of them exhibited inhibitory activity. nih.gov Of the 94 compounds synthesized, 30 showed ≥50% inhibitory activity at a concentration of 20 µM in a coupled rhamnose synthesis assay. nih.gov This demonstrates the potential of the thiazolidinone scaffold in developing new antitubercular agents that act via this novel mechanism.

Antimicrobial Action Mechanisms

While specific studies on the antimicrobial mechanisms of this compound derivatives are not available, the broader class of thiazolidinones has been shown to exert antimicrobial effects through various pathways.

Bacterial Growth Inhibition Pathways

Thiazolidinone derivatives have been reported to interfere with bacterial cell wall synthesis. One of the proposed mechanisms is the inhibition of the enzyme MurB, which is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The absence of MurB in eukaryotes makes it an attractive target for antibacterial agents.

Another avenue of antibacterial action for some thiazolidinone derivatives is the disruption of bacterial biofilms. Biofilms are communities of bacteria embedded in a self-produced matrix, which confers resistance to antibiotics. Certain thiazolidinone compounds have demonstrated the ability to inhibit biofilm formation, thereby rendering the bacteria more susceptible to conventional antibiotics.

Fungal Growth Inhibition Pathways

The antifungal activity of thiazolidinone derivatives is thought to involve the disruption of the fungal cell membrane and cell wall. Some studies suggest that these compounds may inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. Furthermore, some thiazolidinone-based compounds have been observed to cause morphological changes in the fungal cell wall, contributing to their antifungal effect.

Anticancer Activity Pathways

The anticancer potential of the thiazolidinone scaffold has been a significant area of research, with several mechanisms of action being proposed for different derivatives.

Induction of Apoptosis Mechanisms

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Thiazolidinone derivatives have been shown to trigger apoptosis through the intrinsic or mitochondrial pathway. researchgate.net This often involves the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Cell Proliferation Modulation

Uncontrolled cell proliferation is a hallmark of cancer. Thiazolidinone derivatives have been found to inhibit the proliferation of various cancer cell lines. nih.gov The mechanisms behind this antiproliferative activity can include the arrest of the cell cycle at different phases, preventing cancer cells from dividing and multiplying. This cell cycle arrest can be mediated by the inhibition of cyclin-dependent kinases (CDKs) or other key regulators of cell cycle progression.

Antioxidant Mechanism of Action

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Some thiazolidinone derivatives have demonstrated antioxidant properties. The proposed mechanism of action for their antioxidant activity is through radical scavenging. These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing them from causing cellular damage. The presence of specific functional groups on the thiazolidinone structure can influence their radical scavenging capacity.

Free Radical Scavenging Pathways (e.g., DPPH)

The antioxidant activity of this compound derivatives is significantly attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this capacity. bohrium.comresearchgate.net In this assay, the ability of the antioxidant compound to donate an electron or a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at a specific wavelength. mdpi.com

Research on a series of 4-arylimino-thiazolidin-2-ones has demonstrated their potential as free radical scavengers. bohrium.comresearchgate.net The antioxidant activity of these compounds is influenced by the nature and position of substituents on the aryl ring. For instance, the presence of electron-donating groups can enhance the radical scavenging capacity.

A study on various thiazolidinone derivatives revealed that their scavenging activity against the DPPH radical ranged from 2% to 32%. nih.gov Another study on thiazolidine-2,4-dione derivatives showed a wide range of DPPH radical scavenging activity, with some compounds exhibiting stronger activity than the standard antioxidant, ascorbic acid. nih.gov The IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals, for a series of 5-(-4-((substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione derivatives were found to be in the range of 9.18–32.43 µg/mL. nih.gov

The mechanism of action is believed to involve the donation of a hydrogen atom from the thiazolidinone ring or the substituent groups to the DPPH radical, thereby neutralizing it. The stability of the resulting radical on the antioxidant molecule is a key determinant of its efficacy.

| Compound | DPPH Radical Scavenging Activity (%) | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Thiazolyl thiazolidine-2,4-dione compounds | 2-32 | Not specified | nih.gov |

| 5-(-4-((substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione derivatives | Not specified | 9.18–32.43 | nih.gov |

| Oxazinyl-thiazolidin-4-ones (Compound 9a) | Not specified | 6.62 | nih.gov |

| Oxazinyl-thiazolidin-4-ones (Compound 9c) | Not specified | 9.33 | nih.gov |

Oxidative Stress Mitigation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov Thiazolidinone derivatives, including this compound, contribute to the mitigation of oxidative stress through various mechanisms.

Their primary mechanism is the direct scavenging of ROS such as the superoxide (B77818) radical and hydroxyl radical. nih.gov By neutralizing these harmful species, they prevent damage to cellular components like lipids, proteins, and DNA. Studies have shown that some thiazolyl thiazolidine-2,4-dione compounds exhibit a superoxide radical scavenging ability of 27-59% and a hydroxyl radical scavenging activity of 19-69%. nih.gov

Furthermore, these compounds can inhibit lipid peroxidation, a key process in oxidative damage to cell membranes. nih.gov For example, certain thiazolidine-4-one derivatives have shown inhibitory activity against lipid peroxidation, with EC50 values as low as 0.565 ± 0.051 mM. nih.gov The presence of phenolic moieties in some thiazolidinone derivatives has been linked to their antioxidant activities, with the number of phenolic hydroxyl groups often correlating with the extent of lipid peroxidation inhibition. frontiersin.org

In addition to direct antioxidant actions, some thiazolidinone derivatives may exert their effects by modulating cellular antioxidant defense systems. For instance, L-2-oxothiazolidine-4-carboxylic acid, a related compound, acts as a prodrug of cysteine, which is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov By boosting GSH levels, such compounds can enhance the cell's capacity to combat oxidative stress.

The protective role of these compounds against oxidative stress is also linked to their anti-inflammatory properties. nih.govzu.ac.ae Inflammation and oxidative stress are closely intertwined, with each process capable of amplifying the other. By reducing inflammation, thiazolidinone derivatives can indirectly lower the levels of oxidative stress.

| Compound/Derivative Class | Activity | Observed Effect | Reference |

|---|---|---|---|

| Thiazolyl thiazolidine-2,4-dione compounds | Superoxide Radical Scavenging | 27-59% | nih.gov |

| Thiazolyl thiazolidine-2,4-dione compounds | Hydroxyl Radical Scavenging | 19-69% | nih.gov |

| Thiazolidine-4-one derivatives (Compound 3i) | Lipid Peroxidation Inhibition | EC50: 0.565 ± 0.051 mM | nih.gov |

| Thiazolidine-4-one derivatives (Compound 3r) | Lipid Peroxidation Inhibition | EC50: 0.708 ± 0.074 mM | nih.gov |

| Phenolic derivatives of thiazolidine-2,4-dione | Lipid Peroxidation Inhibition | 23.0%–84.2% | frontiersin.org |

Medicinal Chemistry Applications and Therapeutic Potential of the Z 4 P Tolylimino Thiazolidin 2 One Scaffold

Development of Anti-Infective Agents

The rise of drug-resistant pathogens has created an urgent need for novel anti-infective agents. The (Z)-4-(p-tolylimino)thiazolidin-2-one scaffold has emerged as a promising foundation for the development of new drugs to combat bacterial, fungal, mycobacterial, and viral infections.

Antibacterial Agents

Derivatives of the thiazolidin-2-one scaffold have demonstrated notable antibacterial activity. The core structure allows for modifications that can enhance potency against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. For instance, some thiazolidinone derivatives have been found to inhibit MurB, a key enzyme in peptidoglycan biosynthesis, which is crucial for the integrity of the bacterial cell wall. nih.gov

Research into 4-thioxo-thiazolidin-2-one derivatives, which are structurally related to the this compound scaffold, has shown them to be a promising avenue for developing new antimicrobial drugs against multidrug-resistant Staphylococcus aureus. nih.gov Studies on various thiazolidin-4-one derivatives have reported significant activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The versatility of the thiazolidinone ring system makes it a valuable pharmacophore in the design of new antibacterial agents. mdpi.com

Antifungal Agents

The this compound scaffold has also been investigated for its antifungal properties. Modifications to the core structure have led to the development of compounds with significant activity against various fungal pathogens. One study reported on a series of thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid, which included a 2-(p-tolylimino) derivative, and screened them for antifungal activity. biointerfaceresearch.com

In general, thiazolidin-4-one derivatives have shown a broad spectrum of antifungal activity. ingentaconnect.com For example, certain 2,3-diaryl-thiazolidin-4-ones have exhibited antifungal effects that were either equipotent or exceeded those of reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov The probable mechanism for the antifungal action of these compounds is the inhibition of CYP51, an enzyme crucial for fungal cell membrane synthesis. nih.gov

Antitubercular Agents

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of new therapeutic agents. The this compound scaffold has shown considerable promise in this area.

A significant study by Alghamdi and colleagues in 2022 focused on the synthesis and antimycobacterial evaluation of 2-aryl-3-(4-methylphenylamino)thiazolidin-4-one derivatives. ingentaconnect.comresearchgate.neteurekaselect.com This research is highly relevant as the 3-(4-methylphenylamino) group is synonymous with the p-tolylimino substitution at the same position. The study evaluated these compounds against Mycobacterium tuberculosis H37Rv. ingentaconnect.comresearchgate.neteurekaselect.com Two derivatives, 2-(4-ethoxyphenyl)-3-(4-methylphenylamino)thiazolidin-4-one and 2-(4-ethylphenyl)-3-(4-methylphenylamino)thiazolidin-4-one, were identified as particularly promising, both exhibiting a minimum inhibitory concentration (MIC) of 12.5 μg/mL. ingentaconnect.comresearchgate.neteurekaselect.com These findings highlight the potential of this scaffold in developing new antitubercular drugs. ingentaconnect.comresearchgate.neteurekaselect.com The replacement of a 3-(7-chloroquinolin-4-yl)amino substituent with a 4-tolylamino group was found to result in a decreased antimycobacterial activity against Mtb H37Rv, with a reported MIC of 12.5 µg/mL. nih.gov

| Compound | Substituent at C2 | MIC (μg/mL) vs. M. tuberculosis H37Rv | Reference |

|---|---|---|---|

| 2-(4-ethoxyphenyl)-3-(4-methylphenylamino)thiazolidin-4-one | 4-ethoxyphenyl | 12.5 | ingentaconnect.comresearchgate.neteurekaselect.com |

| 2-(4-ethylphenyl)-3-(4-methylphenylamino)thiazolidin-4-one | 4-ethylphenyl | 12.5 | ingentaconnect.comresearchgate.neteurekaselect.com |

Antiviral and Anti-HIV Applications

The therapeutic potential of the this compound scaffold extends to antiviral applications, including activity against the Human Immunodeficiency Virus (HIV). Several studies have highlighted the broad-spectrum antiviral activity of thiazolidin-4-one derivatives. nih.govnih.gov

Specifically in the context of anti-HIV research, 2,3-diaryl-1,3-thiazolidin-4-ones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Some of these derivatives have demonstrated the ability to inhibit HIV-1 replication at nanomolar concentrations. researchgate.net Structure-activity relationship (SAR) studies have revealed that the nature of the substituents at the C-2 and N-3 positions of the thiazolidinone ring significantly influences the anti-HIV activity. nih.govresearchgate.net For instance, the introduction of halophenyl rings, such as chlorophenyl or fluorophenyl groups, on the thiazolidin-4-one scaffold has been shown to enhance antiviral activity. nih.gov This suggests that strategic modifications to the this compound core could yield potent anti-HIV agents.

Anti-Inflammatory Drug Discovery

Inflammation is a key pathological feature of numerous chronic diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. The this compound scaffold has been explored for its anti-inflammatory potential.

A study investigating C5-substituted 4-phenylimino-thiazolidin-2-ones, a class of compounds that includes the p-tolylimino scaffold, demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. biointerfaceresearch.com Several of the synthesized compounds exhibited potent anti-inflammatory activity that surpassed that of the standard drug, Ibuprofen. biointerfaceresearch.com The study found that the introduction of a nitro group at the ortho or meta position of the C5-benzylidene ring led to a pronounced increase in anti-inflammatory activity. biointerfaceresearch.com Conversely, other substituents at the C5 position did not have a significant impact on the anti-inflammatory effect. biointerfaceresearch.com This research underscores the potential of this scaffold in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). biointerfaceresearch.com

| Compound | C5-Substituent | Protection from Inflammation (%) | Reference |

|---|---|---|---|

| 5-(2-Nitro-benzylidene)-4-phenylimino-thiazolidin-2-one | 2-Nitro-benzylidene | 59.8 | biointerfaceresearch.com |

| 5-(3-Nitro-benzylidene)-4-phenylimino-thiazolidin-2-one | 3-Nitro-benzylidene | 61.2 | biointerfaceresearch.com |

| Ibuprofen (Reference) | N/A | 48.5 | biointerfaceresearch.com |

Anticancer and Antitumor Agents

The search for more effective and selective anticancer drugs is a continuous effort in medicinal chemistry. The thiazolidin-4-one scaffold has been identified as a privileged structure in the design of novel anticancer agents, exhibiting a wide range of activities against various cancer cell lines. nih.govpharmacophorejournal.compharmacophorejournal.com

While direct studies on the anticancer activity of this compound are limited, the broader class of thiazolidin-4-one derivatives has shown significant promise. nih.govpharmacophorejournal.compharmacophorejournal.com These compounds have been found to inhibit cancer cell proliferation and induce apoptosis. nih.gov The versatility of the thiazolidin-4-one ring allows for the development of compounds that can target various mechanisms involved in cancer progression. nih.gov

For example, certain 4-thiazolidinone (B1220212) derivatives have been shown to exert cytotoxic effects on human cancer cell lines, including lung, colon, and breast cancer cells. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer. mdpi.com The structural diversity that can be achieved with the thiazolidin-4-one core makes it an attractive starting point for the development of new generations of anticancer drugs. pharmacophorejournal.compharmacophorejournal.comnih.gov

Metabolic Disorder Therapeutics

The thiazolidinone skeleton is a well-established pharmacophore in the realm of metabolic disorders, most famously represented by the thiazolidinedione class of antidiabetic drugs (glitazones) that target PPARγ. mdpi.com Building on this foundation, research has expanded to explore other thiazolidinone derivatives, including those based on the this compound scaffold, as inhibitors of different enzymes implicated in metabolic diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.govjuniperpublishers.com Consequently, the this compound scaffold and its parent structures have been investigated for their potential to inhibit PTP1B.

A study focused on a series of thiazolidin-4-one derivatives identified several compounds with PTP1B inhibitory activity in the micromolar range. storkapp.meresearchgate.net Through structure-activity relationship (SAR) analysis, it was determined that specific substitutions on the thiazolidinone core are crucial for potency. For instance, the presence of a hydrophobic heteroaryl ring and a nitro group was found to be beneficial for PTP1B inhibition. nih.govresearchgate.net Molecular docking studies have suggested that these derivatives bind to the enzyme's active site, with hydrogen bonding and π-π stacking interactions contributing to the stability of the enzyme-inhibitor complex. storkapp.me

One of the most potent compounds identified in this series, 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one, exhibited a competitive mode of inhibition. nih.govresearchgate.net While not the specific title compound, this research highlights the capacity of the iminothiazolidinone core to serve as a foundational structure for potent PTP1B inhibitors. Further research into 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives has also yielded potent, noncompetitive PTP1B inhibitors, with the most active compound showing an IC50 value of 0.41 µM. nih.gov These findings collectively underscore the potential of the broader thiazolidinone scaffold in developing novel antidiabetic agents. nih.gov

| Compound/Series | Target | Key Findings | IC₅₀ Values |

| Thiazolidin-4-one derivatives | PTP1B | A hydrophobic heteroaryl ring and a nitro group were found to be important for inhibitory activity. nih.govresearchgate.net | Micromolar range storkapp.me |

| 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one | PTP1B | Demonstrated the most potency within its series with a competitive inhibition mechanism. nih.govresearchgate.net | Not specified |

| 1,3,4-Thiadiazolyl-containing thiazolidine-2,4-dione derivatives | PTP1B | The most potent compound acted as a reversible, noncompetitive inhibitor. nih.gov | 0.41 µM to 4.68 µM nih.gov |

Neurological Applications (e.g., CNS Activity, Acetylcholinesterase inhibition)

The cholinergic system plays a crucial role in cognitive functions, and its impairment is a hallmark of neurodegenerative conditions like Alzheimer's disease. semanticscholar.org A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), thereby increasing its availability in the synaptic cleft. semanticscholar.org The thiazolidin-4-one scaffold has been explored for the development of novel AChE inhibitors. semanticscholar.orgnih.govnih.gov

In one study, a series of novel thiazolidin-4-one derivatives were synthesized and screened for their in vitro AChE inhibitory activity in the hippocampus and cerebral cortex of rats. nih.govresearchgate.net Several compounds demonstrated significant potency, with two derivatives in particular, compounds 6a and 6k , exhibiting the lowest IC50 values. researchgate.net These findings suggest that the thiazolidin-4-one core can be effectively modified to produce potent inhibitors of AChE, representing a valuable starting point for the development of new agents for managing neurodegenerative diseases. semanticscholar.orgresearchgate.net More recent studies have also shown that certain thiazolidin-4-one derivatives can protect against lipopolysaccharide-induced neuroinflammation in mice, mitigating memory deficits and reducing oxidative damage by modulating the cholinergic system and glial reactivity. bohrium.com

| Compound ID | Target Tissue | IC₅₀ (µM) |

| 6a | Hippocampus | 5.20 researchgate.net |

| 6a | Cerebral Cortex | 7.40 researchgate.net |

| 6k | Hippocampus | 4.46 researchgate.net |

| 6k | Cerebral Cortex | 6.83 researchgate.net |

Design of Multi-Target Enzyme Inhibitors

The complexity of diseases like cancer, diabetes, and neurodegenerative disorders often involves multiple pathological pathways. This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. The versatility of the thiazolidinone scaffold makes it an attractive framework for designing such inhibitors. nih.gov

For example, novel thiazolidine-2,4-dione derivatives have been developed as conjoint inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key targets in cancer therapy. nih.gov This demonstrates the principle of using the thiazolidinone core to create dual-action agents.

In the context of metabolic and neurological diseases, this strategy could be applied to simultaneously inhibit PTP1B and other relevant enzymes. For instance, designing a molecule that inhibits both PTP1B for antidiabetic effects and AChE for cognitive benefits could offer a novel therapeutic approach for patients with comorbid diabetes and Alzheimer's disease. The structural features of the this compound scaffold, with its multiple sites for chemical modification, provide a robust platform for the rational design of such multi-target inhibitors. While specific examples combining PTP1B and AChE inhibition within this exact scaffold are still emerging, the foundational research on its derivatives as inhibitors for each individual target provides a strong rationale for future exploration in this area. nih.govsemanticscholar.org

Current Challenges and Future Directions in this compound Research

Despite the promising therapeutic potential of the this compound scaffold, several challenges remain. A primary hurdle in the development of PTP1B inhibitors is achieving selectivity over other protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), which shares high structural similarity in its active site. juniperpublishers.com Lack of selectivity can lead to off-target effects. Future research must focus on designing derivatives that exploit subtle structural differences between these enzymes, potentially by targeting allosteric sites rather than the highly conserved active site.

Furthermore, many early-stage drug candidates based on this scaffold exhibit poor pharmacokinetic properties, such as low cell permeability and bioavailability, which can hinder their clinical development. researchgate.net Future synthetic efforts should prioritize the optimization of these drug-like properties through medicinal chemistry strategies, including the incorporation of moieties that enhance solubility and membrane transport.

The future of research on this scaffold is promising. There is a clear need for further exploration of its potential against a wider array of therapeutic targets. The development of multi-target ligands for complex diseases remains a significant and valuable goal. Additionally, the application of modern synthetic methods, including green chemistry approaches, can facilitate the efficient and sustainable production of diverse libraries of these compounds for high-throughput screening. researchgate.net Continued investigation into the structure-activity relationships and mechanisms of action will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for (Z)-4-(p-tolylimino)thiazolidin-2-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between thiourea derivatives and aldehydes or ketones. For example, a reflux reaction in ethanol using a substrate-supported ionic liquid phase (SILLP) catalyst yields 87% of the product after 3 hours, followed by recrystallization from methanol to achieve high purity . Key factors include solvent choice (e.g., ethanol for solubility), temperature (reflux conditions for activation energy), and catalyst loading (0.5 g SILLP per 3 mmol substrate). Impurities often arise from incomplete imine formation, addressed via spectroscopic monitoring and iterative recrystallization .

Q. How is X-ray crystallography employed to confirm the stereochemistry and Z-configuration of this compound?

X-ray diffraction (XRD) resolves the Z-configuration by analyzing bond lengths and spatial arrangements. For instance, the N2–C14 bond length of 1.259(5) Å confirms the imine character, while the C8–C9 bond length of 1.331(5) Å supports the double-bond geometry. The Z-configuration is further validated by the dihedral angles between aromatic substituents (e.g., 80.6° between p-tolylimino and phenyl groups) .

Q. What spectroscopic techniques are critical for characterizing thiazolidinone derivatives, and how are they interpreted?

- FT-IR : Confirms imine (C=N) stretches at ~1600 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹.

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm for p-tolyl). ¹³C NMR distinguishes sp² carbons (C=O at ~170 ppm, C=N at ~160 ppm).

- Elemental Analysis : Validates stoichiometry (e.g., C: 66.13%, H: 5.35%, N: 7.47%) .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl or benzylidene substituents) impact the biological activity of thiazolidinone derivatives?

Substituents alter electronic and steric properties, influencing bioactivity. For example:

- Allyl groups enhance antifungal activity by increasing lipophilicity, improving membrane penetration.

- Benzylidene moieties (e.g., 4-methylthio substitution) modulate SHP-2 inhibition (IC₅₀ = 2.8 µM) via π-π stacking with catalytic domains .

- Electron-withdrawing groups (e.g., nitro or chloro) on aryl rings improve antibacterial potency by stabilizing ligand-receptor interactions .

Q. What strategies resolve contradictions in bioactivity data across studies of thiazolidinone derivatives?

- Standardized Assays : Use consistent microbial strains (e.g., Candida albicans ATCC 10231) and protocols (e.g., CLSI guidelines) to minimize variability.

- Structure-Activity Relationship (SAR) Models : Computational tools like CoMFA or molecular docking identify critical substituents (e.g., para-substituted aryl groups for PTP1B inhibition) .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in solvent (DMSO vs. ethanol) or cell lines .

Q. How does the Z-configuration influence molecular interactions in enzyme inhibition (e.g., SHP-2 or PTP1B)?

The Z-configuration positions substituents in a planar arrangement, enabling hydrogen bonding with catalytic residues (e.g., Arg362 in SHP-2). For example, the thiazolidinone ring’s C=O forms a 2.9 Å hydrogen bond with Asn281, while the p-tolyl group occupies a hydrophobic pocket, enhancing binding affinity (ΔG = −9.2 kcal/mol) .

Q. What computational methods validate experimental data for this compound, particularly in drug design?

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity (e.g., nucleophilic attack at C5).

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2.0 Å for SHP-2 complexes).

- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP = 2.8) and toxicity (e.g., AMES test negativity) .

Methodological Considerations

- Data Collection : Use high-resolution XRD (e.g., Bruker SMART APEXII CCD, λ = 0.71073 Å) for crystallographic data .

- Statistical Validation : Report R-factors (e.g., R₁ = 0.046) and goodness-of-fit (S = 1.07) for XRD refinement .

- Ethical Compliance : Follow OECD guidelines for in vivo bioactivity testing to ensure reproducibility and ethical standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.